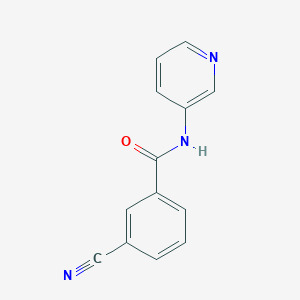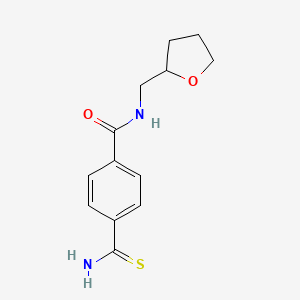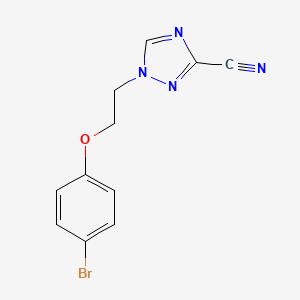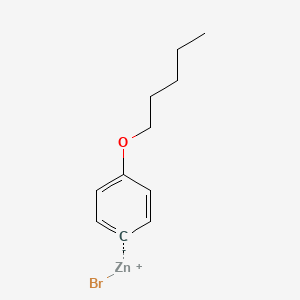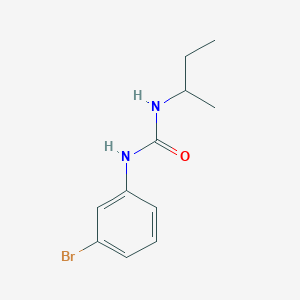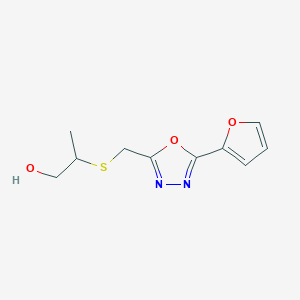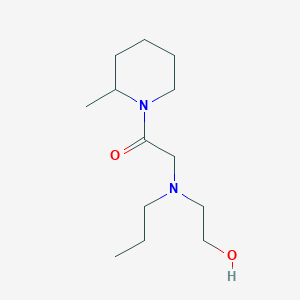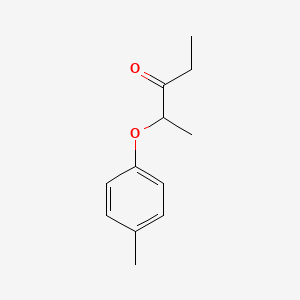
2-(P-tolyloxy)pentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(P-tolyloxy)pentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentan-3-one backbone with a p-tolyloxy substituent at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-tolyloxy)pentan-3-one typically involves the reaction of p-cresol with 3-pentanone under specific conditions. One common method is the Williamson ether synthesis, where p-cresol is deprotonated using a strong base such as sodium hydride, followed by the reaction with 3-pentanone . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .
化学反应分析
Types of Reactions: 2-(P-tolyloxy)pentan-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted ethers
科学研究应用
2-(P-tolyloxy)pentan-3-one has several applications in scientific research:
作用机制
The mechanism of action of 2-(P-tolyloxy)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form hydrogen bonds and participate in van der Waals interactions, influencing its reactivity and stability . The presence of the p-tolyloxy group enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Pentan-3-one: A simple ketone with similar reactivity but lacks the p-tolyloxy group.
P-tolyloxyacetone: Similar structure but with an acetone backbone instead of pentan-3-one.
P-tolyloxybutanone: Similar structure but with a butanone backbone.
Uniqueness: 2-(P-tolyloxy)pentan-3-one is unique due to the presence of both the p-tolyloxy group and the pentan-3-one backbone. This combination imparts specific chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activities
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)pentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10(3)14-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChI 键 |
DRCDLABWSDTWGS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)OC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


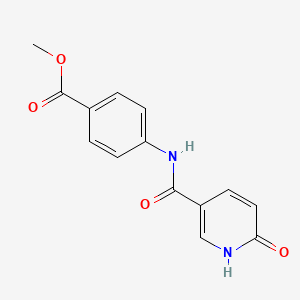
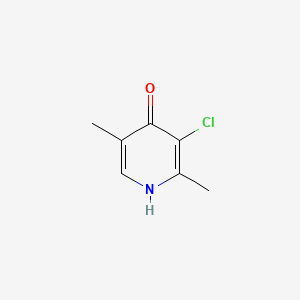
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
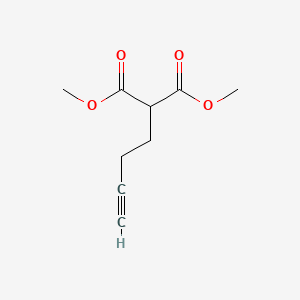
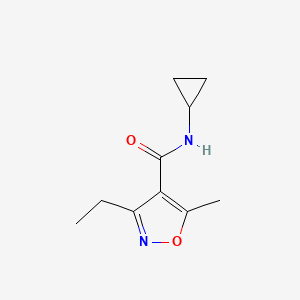
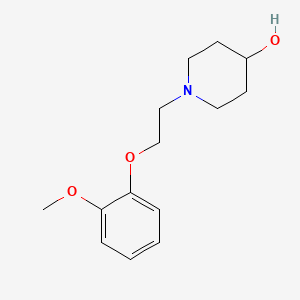
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)
